molecular formula C42H24F39P B1589673 Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine CAS No. 219985-31-6

Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

Cat. No. B1589673
M. Wt: 1300.5 g/mol
InChI Key: FQHAQDHIVUWHLC-UHFFFAOYSA-N
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Description

Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine, also known as Tris(4-(1H,1H,2H,2H-perfluorooctyl)phenyl)phosphine , is a chemical compound with the empirical formula C42H24F39P . It belongs to the class of phosphine ligands and has a molecular weight of approximately 1300.55 g/mol .


Synthesis Analysis

The synthesis of this compound involves the introduction of three perfluorooctylphenyl groups onto a central phosphorus atom. The specific synthetic methods and conditions may vary, but it typically employs fluorous chemistry principles. Researchers have utilized various coupling reactions, including Buchwald-Hartwig cross coupling , Suzuki-Miyaura coupling , Stille coupling , Sonogashira coupling , Negishi coupling , and Hiyama coupling .


Molecular Structure Analysis

The molecular structure of Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine consists of a central phosphorus atom bonded to three phenyl rings, each bearing a perfluorooctyl substituent. The compound exhibits a crystalline solid state and has a melting point range of 66-70°C .


Chemical Reactions Analysis

Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine serves as a versatile ligand in various chemical reactions. Its fluorous nature makes it suitable for fluorous synthesis. Additionally, it participates in cross-coupling reactions, such as the Buchwald-Hartwig , Suzuki-Miyaura , and Stille couplings, among others .


Physical And Chemical Properties Analysis

  • SMILES : FC(F)C(F)C(F)C(F)C(F)C(F)C(F)C(F)C(F)CCc1ccc(cc1)P(c2ccc(CCC(F)C(F)C(F)C(F)C(F)C(F)C(F)C(F)F)cc2)c3ccc(CCC(F)C(F)C(F)C(F)C(F)C(F)C(F)C(F)F)cc3)

Scientific Research Applications

Synthesis and Properties

  • Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine was synthesized to study the effects of methoxy groups on crowded triarylphosphines. Methoxy groups slightly lower the first oxidation potential and contribute to a blue-shift of UV-Vis absorption compared to the corresponding 2,4,6-triisopropylphenyl derivative (Sasaki, Sasaki, & Yoshifuji, 2008).

Applications in Battery Technology

  • Tris(pentafluorophenyl) phosphine was used as an electrolyte additive in high voltage lithium-ion batteries. This improved the cycling performance of the battery, showing that certain phosphine compounds can have significant applications in battery technology (Xu et al., 2012).

Catalysis

  • Amphiphilic phosphines like Tris[p-(10-phenyldecyl)phenyl]phosphine have been used in rhodium-catalyzed hydroformylation of higher olefins. These ligands showed superior rates and selectivities compared to TPPTS modified rhodium catalysts (Hanson, Ding, & Kohlpaintner, 1998).

Role in Supramolecular Chemistry

  • Tris(9-anthracenyl)phosphine shows an unusual supramolecular motif in its crystalline form, indicating potential applications in the field of supramolecular chemistry (Dance & Scudder, 1997).

Applications in Photovoltaics

  • Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide was used in planar perovskite solar cells for effective electron transport. It showed promising results in improving charge extraction and stability in photovoltaic interlayers (Lim et al., 2021).

Chemical Reactivity

Safety And Hazards

  • Discontinued Product : Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine is no longer available .

properties

IUPAC Name

tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)16-13-19-1-7-22(8-2-19)82(23-9-3-20(4-10-23)14-17-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-11-5-21(6-12-24)15-18-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-12H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHAQDHIVUWHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24F39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452864
Record name Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

CAS RN

219985-31-6
Record name Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Q Zhang, Z Luo, DP Curran - The Journal of organic chemistry, 2000 - ACS Publications
Practical syntheses of new triarylphosphines bearing both linear and branched fluorous tags (Rf) are reported. The phosphines have one, two, or all three aryl rings bearing fluorous tags…
Number of citations: 162 pubs.acs.org
G Guday, P Nickl, M Adeli, R Haag - ACS Applied Nano Materials, 2020 - ACS Publications
Fluorous biphasic systems use the temperature-sensitive miscibility of fluorinated materials in nonfluorous solutions as a means to control reaction systems and easily separate catalysts …
Number of citations: 5 pubs.acs.org
JC Hensberg, WH le Roux, R Malgas-Enus - Journal of Organometallic …, 2022 - Elsevier
A fluorous biphasic approach as a green strategy for the facile recycling of noble metal catalysts has been probed. A library of monodispersed fluorous-stabilized Au nanoparticles (NPs) …
Number of citations: 1 www.sciencedirect.com
Q Zhang - 2003 - search.proquest.com
In Chapter 1, practical synthetic methods for synthesis of a family of new fluorous monophosphines and bisphosphines are developed. The fluorous monophosphines are used in …
Number of citations: 0 search.proquest.com
G Guday - 2019 - search.proquest.com
In this work, a new method to produce nanographene was identified. The comparably high yield, scalability of a wet chemistry approach, and good quality of produced nG–defined in …
Number of citations: 1 search.proquest.com

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